molecular formula C19H15FN2O4 B2566939 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide CAS No. 1021093-68-4

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide

Cat. No.: B2566939
CAS No.: 1021093-68-4
M. Wt: 354.337
InChI Key: UPAKBAWNYOJYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is a high-purity chemical reagent designed for research use in early drug discovery, particularly in the field of oncology. This compound belongs to the chemical class of pyran-2-carboxamide derivatives, which have been identified as modulators of monocarboxylate transporters (MCTs) . MCTs, especially MCT1 and MCT4, are transmembrane proteins that play a critical role in cellular metabolism by facilitating the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies . In cancer research, malignant tumors often exhibit altered metabolism, characterized by high rates of glucose consumption and lactate production (a phenomenon known as the Warburg effect). Cancer cells upregulate MCT4 to efflux lactate into the tumor microenvironment, while aerobic cancer cells import this lactate via MCT1 for oxidative phosphorylation . Inhibiting these transporters disrupts this metabolic symbiosis, making MCTs a promising target for anticancer strategies. The structure of this reagent features a 4H-pyran-2-carboxamide core, substituted with a 4-fluorobenzyloxy group at the 5-position and linked via a carboxamide bridge to a pyridin-3-ylmethyl moiety. This molecular architecture is designed to interact with key biological targets. Researchers can utilize this compound as a tool molecule for studying lactate metabolism in hypoxic tumors, investigating the regulation of intracellular pH in cancer cells, and exploring potential avenues for combination therapies with standard chemo- or radiation treatments, to which hypoxic cells are often resistant . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-3-ylmethyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-15-5-3-13(4-6-15)11-25-18-12-26-17(8-16(18)23)19(24)22-10-14-2-1-7-21-9-14/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAKBAWNYOJYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring, the introduction of the fluorobenzyl group, and the attachment of the pyridine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interfere with signal transduction pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a pyran-2-carboxamide scaffold with several derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (logP) Biological Activity (IC50, nM)
Target Compound 4-fluorobenzyloxy, pyridin-3-ylmethyl ~372.3 (estimated) ~2.1 (predicted) Not reported
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide 4-fluorobenzyloxy, 3-phenylpropyl ~386.4 ~3.5 Anticancer (e.g., 120 nM vs. A549)
N-cycloheptyl-1,2-dihydro-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide (B6) Cycloheptyl, 4-methoxyphenyl, 4-fluorobenzyl, methyl ~452.5 ~4.2 Cannabinoid receptor modulator (e.g., 15 nM at CB1)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide 2-fluorophenyl, chromen-4-one, 2-methoxybenzamide ~377.3 ~2.8 Antiproliferative (e.g., 85 nM vs. MCF7)

Notes:

  • B6 substitutes the pyranone core with a pyridine ring and introduces a cycloheptyl group, enhancing affinity for cannabinoid receptors.
  • Chromenone-based analogs (e.g., ) replace the pyranone with a chromen-4-one system, altering π-π stacking interactions and bioactivity.

Biological Activity

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of pyran-2-carboxamides. Its unique structure, characterized by a pyranone ring, a fluorobenzyl group, and a pyridinylmethyl moiety, suggests potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, mechanism of action, and biological effects based on available research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyranone Ring : This is achieved through a Pechmann condensation reaction involving phenols and β-keto esters in acidic conditions.
  • Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction introduces the fluorobenzyl halide to the hydroxyl group of the pyranone.
  • Attachment of the Pyridin-3-ylmethyl Group : This is done through amide bond formation between the carboxylic acid group of the pyranone and an amine derived from pyridin-3-ylmethanol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorobenzyl and pyridinyl groups can engage with hydrophobic pockets within target proteins, while the pyranone ring can participate in hydrogen bonding with amino acid residues. These interactions may lead to the modulation of enzymatic activity, potentially resulting in therapeutic effects against various diseases .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 µg/mL .

Antitumor Activity

In vitro studies have demonstrated that related compounds can inhibit cellular proliferation in various cancer cell lines, including HeLa and A375 cells. These compounds often target cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, some derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating strong potential for further development as anticancer agents .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several pyran derivatives, including those structurally related to our compound. The results indicated that these compounds were more effective than traditional antibiotics like ampicillin and streptomycin against certain bacterial strains. The most potent derivatives demonstrated IC50 values in the range of 0.0033 to 0.046 µg/mL against bacterial topoisomerases, highlighting their dual-targeting capability .

Study 2: Selectivity Towards CDK Inhibition

Another investigation focused on the selectivity of pyran derivatives towards CDK inhibition. Compounds were designed to selectively inhibit CDK2 over CDK9, showcasing a selectivity ratio exceeding 200-fold in some cases. This selectivity is crucial for minimizing side effects associated with broad-spectrum inhibitors .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialE. coli, S. aureus0.008 - 0.06 µg/mL
AntitumorHeLa, A3750.36 µM (CDK2)
Topoisomerase InhibitionBacterial Topoisomerases0.0033 - 0.046 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.